molecular formula C12H14O B8766621 Acrylophenone, 2,2',5'-trimethyl- CAS No. 16205-96-2

Acrylophenone, 2,2',5'-trimethyl-

Cat. No.: B8766621
CAS No.: 16205-96-2
M. Wt: 174.24 g/mol
InChI Key: TVKUSGOSSOMUIR-UHFFFAOYSA-N
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Description

Acrylophenone, 2,2',5'-trimethyl- (CAS RN: 16205-96-2), is a substituted acrylophenone derivative with the molecular formula C₁₂H₁₄O and a molecular weight of 174 g/mol . Structurally, it features an α,β-unsaturated ketone backbone (acrylophenone core) modified by three methyl groups at the 2, 2', and 5' positions. This substitution pattern distinguishes it from simpler acrylophenones and acetophenones, conferring unique electronic and steric properties. The α,β-unsaturated ketone moiety is critical for its reactivity, enabling conjugate additions, hydrogenation, and participation in cycloaddition reactions .

Properties

CAS No.

16205-96-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C12H14O/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-7H,1H2,2-4H3

InChI Key

TVKUSGOSSOMUIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs include acetophenone derivatives (e.g., 2,2',4'-trichloroacetophenone) and substituted acrylophenones (e.g., 2'-(trifluoromethyl)acetophenone). Key distinctions arise from substituent effects:

  • Electron-donating vs. electron-withdrawing groups: The methyl groups in 2,2',5'-trimethylacrylophenone are electron-donating, enhancing electron density at the carbonyl and α,β-unsaturated regions. In contrast, chlorinated analogs (e.g., 2,2',4'-trichloroacetophenone, CAS 4252-78-2) bear electron-withdrawing Cl substituents, reducing electron density and altering reactivity in electrophilic substitutions .

Reactivity and Functionalization Pathways

Table 1: Reactivity Comparison of Selected Compounds
Compound Key Substituents Molecular Weight (g/mol) Reactivity Highlights
2,2',5'-Trimethylacrylophenone 2,2',5'-CH₃ 174 Enhanced conjugate addition due to electron-rich α,β-unsaturated ketone
2,2',4'-Trichloroacetophenone 2,2',4'-Cl 223.48 Halogen-directed electrophilic substitution; reduced nucleophilic addition at carbonyl
2'-(Trifluoromethyl)acetophenone CF₃ ~188 (estimated) Strong electron-withdrawing effect stabilizes carbonyl; resistant to nucleophilic attack
Propiophenone C₃H₇ (propyl) 148.20 Lacks α,β-unsaturation; undergoes ketone-specific reductions (e.g., Clemmensen)
  • Hydrogenation selectivity: Unlike propiophenone derivatives, 2,2',5'-trimethylacrylophenone’s α,β-unsaturated ketone undergoes catalytic hydrogenation preferentially at the double bond. In contrast, acetophenones require stronger reductants (e.g., NaBH₄/CeCl₃ for selective carbonyl reduction, Luche reduction) .
  • Mannich reaction compatibility: Acetophenones are precursors to Mannich bases (α-aminomethyl derivatives), but 2,2',5'-trimethylacrylophenone’s pre-existing α,β-unsaturation may bypass this step, enabling direct participation in Michael additions or Diels-Alder reactions .

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